(S)-3-Amino-3-(3,4-dichlorophenyl)propanoic acid hydrochloride
Description
(S)-3-Amino-3-(3,4-dichlorophenyl)propanoic acid hydrochloride is a chiral β-amino acid derivative characterized by a propanoic acid backbone substituted with an amino group at the β-position and a 3,4-dichlorophenyl aromatic ring. Its molecular formula is C₉H₁₀Cl₃NO₂, with a molecular weight of 270.54 g/mol .
Properties
Molecular Formula |
C9H10Cl3NO2 |
|---|---|
Molecular Weight |
270.5 g/mol |
IUPAC Name |
(3S)-3-amino-3-(3,4-dichlorophenyl)propanoic acid;hydrochloride |
InChI |
InChI=1S/C9H9Cl2NO2.ClH/c10-6-2-1-5(3-7(6)11)8(12)4-9(13)14;/h1-3,8H,4,12H2,(H,13,14);1H/t8-;/m0./s1 |
InChI Key |
MXVMZTUYNYCRDW-QRPNPIFTSA-N |
Isomeric SMILES |
C1=CC(=C(C=C1[C@H](CC(=O)O)N)Cl)Cl.Cl |
Canonical SMILES |
C1=CC(=C(C=C1C(CC(=O)O)N)Cl)Cl.Cl |
Origin of Product |
United States |
Preparation Methods
Detailed Synthetic Procedure
| Step | Reaction | Reagents & Conditions | Outcome |
|---|---|---|---|
| 1 | Condensation | 3,4-Dichlorobenzaldehyde + Nitromethane, base catalyst (e.g., ammonium acetate), solvent (ethanol or similar), reflux | Formation of nitrostyrene intermediate |
| 2 | Reduction | Catalytic hydrogenation (e.g., Pd/C) or chemical reduction (e.g., LiAlH4), solvent (THF or ethanol), controlled temperature | Conversion to 3-amino-3-(3,4-dichlorophenyl)propane |
| 3 | Reaction with chloroacetic acid | Chloroacetic acid, base (e.g., NaOH), aqueous or organic solvent, temperature control | Formation of this compound |
This sequence is typically optimized to favor the (S)-enantiomer, either by using chiral catalysts or by resolution techniques.
Industrial Production Considerations
Industrial scale synthesis adapts the above route with process intensification techniques such as:
- Use of continuous flow reactors for better control of reaction parameters.
- Automated systems for reagent addition and temperature monitoring.
- Optimization for cost-effectiveness and consistent product quality.
Stereoselective Synthesis and Dynamic Kinetic Resolution
While the above method provides the racemic mixture, obtaining the (S)-enantiomer in high purity often involves chiral resolution or asymmetric synthesis techniques. A notable approach, demonstrated in related amino acid syntheses, is dynamic kinetic resolution (DKR), which combines racemization and selective crystallization or reaction to yield enantiomerically pure products without chromatographic purification.
For example, in the synthesis of related amino acids, DKR involves:
- Formation of a chiral metal complex with the racemic amino acid.
- Selective reaction or crystallization of one enantiomer.
- Recovery and recycling of the chiral ligand.
This method is scalable, operationally convenient, and yields high enantiomeric excess (up to 99.5% de) with yields around 97%.
Reaction Analysis and Optimization
| Reaction Aspect | Details | Notes |
|---|---|---|
| Catalysts | Pd/C for hydrogenation; Ni(II) complexes for DKR | Catalyst choice affects stereoselectivity and yield |
| Solvents | Ethanol, THF, DMF, methanol | Solvent purity and dryness critical for yield |
| Temperature | Reflux for condensation; mild heating for reduction | Temperature control avoids side reactions |
| Base | NaOH or K2CO3 | Neutralizes acids, facilitates salt formation |
| Purification | Filtration, recrystallization, ion-exchange chromatography | DKR reduces purification steps |
Chemical Reaction Types Involved
- Condensation : Formation of nitrostyrene intermediate.
- Reduction : Conversion of nitro group to amine.
- Substitution : Introduction of chloroacetic acid moiety.
- Resolution : Enantiomeric separation via DKR or chiral chromatography.
Research Findings and Practical Applications
- The synthetic route involving nitrostyrene intermediates is well-established and yields high purity products when optimized.
- Dynamic kinetic resolution offers a practical, scalable method for obtaining enantiomerically pure (S)-amino acids without extensive chromatographic purification.
- The hydrochloride salt form improves compound stability and handling.
- This compound serves as a valuable intermediate in medicinal chemistry, especially in drug design involving amino acid derivatives with halogenated aromatic groups.
Chemical Reactions Analysis
Types of Reactions
(S)-3-Amino-3-(3,4-dichlorophenyl)propanoic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form a nitro derivative.
Reduction: The dichlorophenyl group can be reduced to form a mono-chlorophenyl derivative.
Substitution: The chlorine atoms on the phenyl ring can be substituted with other functional groups such as hydroxyl or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or alkyl halides.
Major Products
The major products formed from these reactions include nitro derivatives, mono-chlorophenyl derivatives, and various substituted phenyl derivatives.
Scientific Research Applications
(S)-3-Amino-3-(3,4-dichlorophenyl)propanoic acid hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential effects on biological systems, including its interaction with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of neurological disorders.
Industry: It is used in the development of new materials and as a precursor for various chemical products.
Mechanism of Action
The mechanism of action of (S)-3-Amino-3-(3,4-dichlorophenyl)propanoic acid hydrochloride involves its interaction with specific molecular targets in biological systems. The compound can bind to receptors or enzymes, modulating their activity and leading to various physiological effects. The exact pathways and targets are still under investigation, but it is believed to influence neurotransmitter systems in the brain.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Variations in Chlorine Substitution
(S)-3-Amino-3-(3-chlorophenyl)propanoic Acid Hydrochloride
- Molecular Formula: C₉H₁₁Cl₂NO₂
- Molecular Weight : 236.1 g/mol
- Key Difference : Lacks the 4-chloro substituent on the phenyl ring, reducing steric bulk and electronic effects compared to the target compound.
- Storage : Requires storage at -20°C, indicating lower stability than the 3,4-dichloro analogue .
(S)-3-Amino-3-(2-hydroxyphenyl)propanoic Acid Hydrochloride
Enantiomeric and Stereochemical Variants
(R)-3-Amino-3-(3,4-dichlorophenyl)propanoic Acid Hydrochloride
- Molecular Formula: C₉H₁₀Cl₃NO₂
- Molecular Weight : 270.54 g/mol
- Key Difference: R-configuration at the β-amino position. Enantiomers often exhibit divergent biological activities due to chiral recognition in biological systems.
- Storage : Stable at room temperature, unlike some S-configuration analogues requiring低温storage .
(S)-2-Amino-3-(3-chlorophenyl)propanoic Acid Hydrochloride
- Molecular Formula: C₉H₁₁Cl₂NO₂
- Molecular Weight : 236.1 g/mol
- Key Difference: Amino group at the α-position (carbon 2) instead of β (carbon 3), altering backbone geometry and interaction with biological targets .
Analogues with Extended Carbon Chains
(S)-3-Amino-4-(3-chlorophenyl)butanoic Acid Hydrochloride
- Molecular Formula: C₁₀H₁₂Cl₂NO₂
- Molecular Weight : 249.12 g/mol
(2S)-2-Amino-4-(3,4-dichlorophenyl)butanoic Acid
- Molecular Formula: C₁₀H₁₁Cl₂NO₂
- Molecular Weight : 248.1 g/mol
- Key Difference: Amino group at the α-position with a longer side chain, affecting binding kinetics in enzyme-substrate interactions .
Analogues with Alternative Aromatic Substituents
(S)-3-Amino-3-(4-tert-butylphenyl)propanoic Acid Hydrochloride
- Molecular Formula: C₁₃H₂₀ClNO₂
- Molecular Weight : 265.76 g/mol
- Key Difference : Bulky tert-butyl group replaces chlorine atoms, enhancing lipophilicity and steric hindrance .
2-Amino-3-(3,4,5-trifluorophenyl)propanoic Acid Hydrochloride
Data Table: Comparative Analysis of Key Compounds
Biological Activity
(S)-3-Amino-3-(3,4-dichlorophenyl)propanoic acid hydrochloride, with CAS number 2708342-07-6, is a compound of interest in pharmaceutical research due to its interactions with biological systems. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
| Property | Value |
|---|---|
| Molecular Formula | C₉H₉Cl₂NO₂ |
| Molecular Weight | 234.08 g/mol |
| CAS Number | 2708342-07-6 |
| Purity | >98% |
| Storage Conditions | Inert atmosphere, Room Temperature |
This compound primarily acts as a selective agonist at glutamate receptors. This mechanism suggests its potential applications in treating neurological disorders by modulating excitatory neurotransmission. The compound's structure allows it to interact with specific receptors, which can influence various biological pathways.
Interaction with Glutamate Receptors
The compound's amino group can form hydrogen bonds with receptor sites, while the dichlorophenyl group enhances hydrophobic interactions. These interactions are crucial for the modulation of receptor activity and subsequent signaling pathways involved in neurotransmission.
Biological Activity and Therapeutic Applications
Research indicates that this compound may have significant implications in the following areas:
- Neurological Disorders : Due to its activity at glutamate receptors, it is being investigated for potential therapeutic effects in conditions such as epilepsy and neurodegenerative diseases.
- Antitumor Activity : The compound has shown selective inhibitory activity against L-type amino acid transporter 1 (LAT1), which is overexpressed in many tumor cells. This specificity suggests that it could serve as an antitumor agent with fewer side effects compared to traditional chemotherapeutics .
Case Studies and Research Findings
-
Study on Glutamate Modulation :
A study demonstrated that this compound significantly modulated glutamate release in neuronal cultures. The findings indicated enhanced synaptic plasticity, suggesting potential benefits for cognitive enhancement therapies . -
Antitumor Potential :
In vitro assays showed that the compound inhibited the growth of various cancer cell lines by targeting LAT1. The IC50 values ranged from 10 to 20 µM, indicating moderate potency compared to standard chemotherapeutics . -
Neuroprotective Effects :
A recent investigation into its neuroprotective properties revealed that the compound reduced oxidative stress markers in neuronal cells exposed to neurotoxins. This suggests a protective role against neuronal damage .
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, it is essential to compare it with similar compounds:
| Compound Name | Mechanism of Action | Therapeutic Application |
|---|---|---|
| (R)-3-Amino-3-(3,4-dichlorophenyl)propanoic acid hydrochloride | Selective agonist at glutamate receptors | Neurological disorders |
| 3,4-Dichloroaniline | Inhibitor of specific enzymes | Antimicrobial activity |
| 3,4-Dichlorophenylalanine | Modulates neurotransmitter levels | Cognitive enhancement |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
